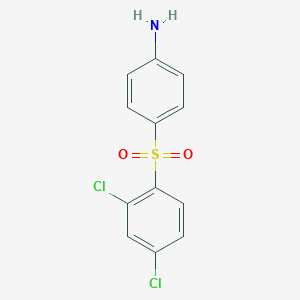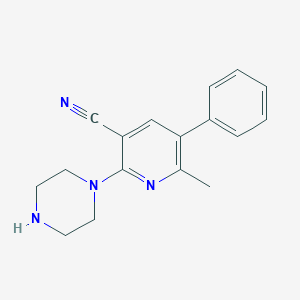![molecular formula C6H8N2OS B025932 6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol CAS No. 108309-36-0](/img/structure/B25932.png)
6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminocarbonyl compounds with sulfur-containing reagents. For instance, the Marckwald reaction can be employed to prepare the compound in high yield . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the imidazole ring or the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions of the fused ring system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified imidazole derivatives.
Substitution: Various substituted pyrroloimidazole derivatives.
Aplicaciones Científicas De Investigación
6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites or binding pockets, thereby influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: A different isomer with distinct chemical properties.
6,7-Dihydro-5H-pyrrolo[1,2-b]imidazole: Another isomer with unique reactivity.
Uniqueness
6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This functional group can participate in various reactions, enhancing the compound’s versatility in synthetic and medicinal chemistry.
Propiedades
Número CAS |
108309-36-0 |
|---|---|
Fórmula molecular |
C6H8N2OS |
Peso molecular |
156.21 g/mol |
Nombre IUPAC |
6-sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol |
InChI |
InChI=1S/C6H8N2OS/c9-6-5-1-4(10)2-8(5)3-7-6/h3-4,9-10H,1-2H2 |
Clave InChI |
JPDSCHWZDQWHAA-UHFFFAOYSA-N |
SMILES |
C1C(CN2C1=C(N=C2)O)S |
SMILES canónico |
C1C(CN2C1=C(N=C2)O)S |
Sinónimos |
5H-Pyrrolo[1,2-c]imidazol-1-ol,6,7-dihydro-6-mercapto-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


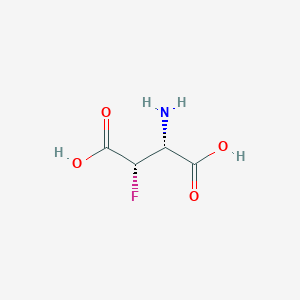
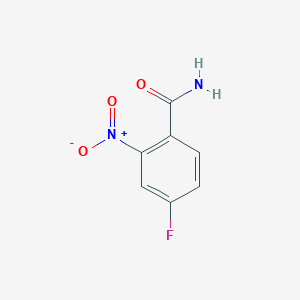

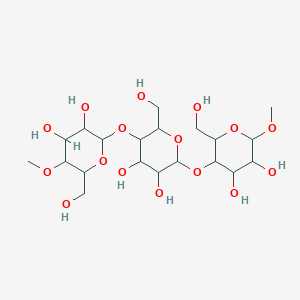
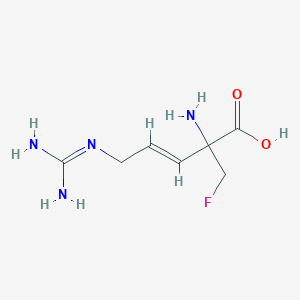

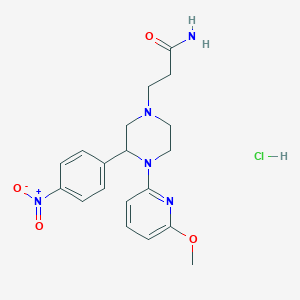
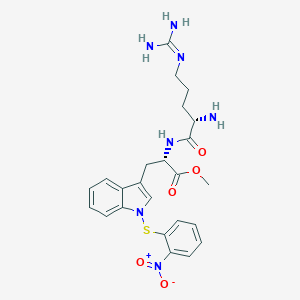
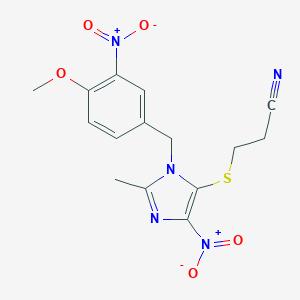


![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)
